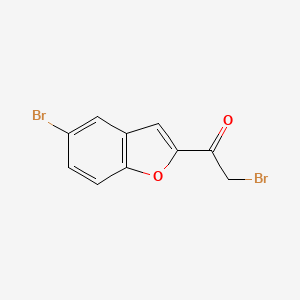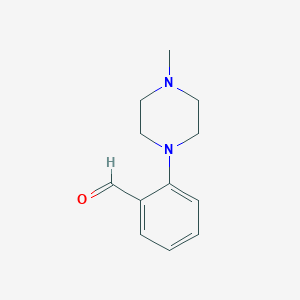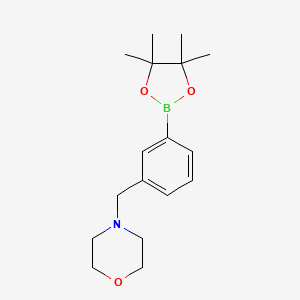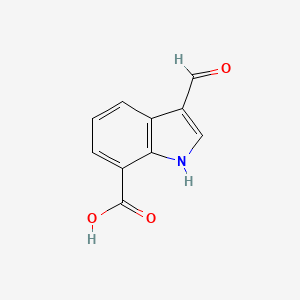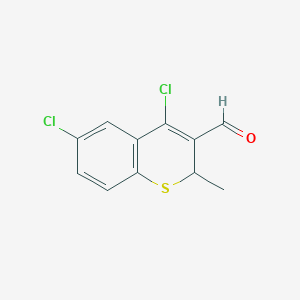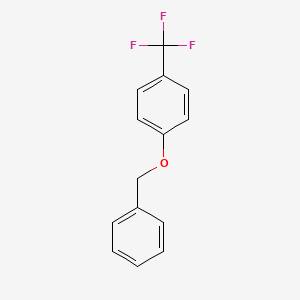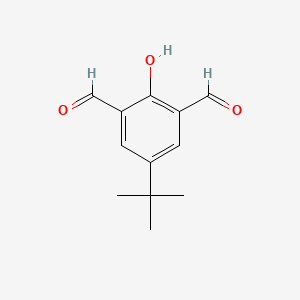![molecular formula C12H9BrOS B1334714 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one CAS No. 51335-89-8](/img/structure/B1334714.png)
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
Overview
Description
The compound "1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one" is a chemical of interest due to its potential applications in various fields such as nonlinear optics and pharmaceuticals. The related compounds have been extensively studied for their molecular structures, vibrational frequencies, and electronic properties. These studies provide insights into the stability, charge transfer, and reactivity of such molecules, which are crucial for their potential applications.
Synthesis Analysis
The synthesis of related bromophenyl thiophene compounds involves multi-step procedures that can be optimized for enantiomeric purity and scalability. For instance, the synthesis of enantiomerically pure diarylethanes starting from bromophenyl compounds has been developed, highlighting the importance of crystallization steps for achieving high enantiomeric purities . Such synthetic strategies are valuable for producing compounds with specific configurations, which is essential for their biological activity.
Molecular Structure Analysis
The molecular structure of bromophenyl thiophene compounds has been characterized using various spectroscopic techniques and theoretical calculations. X-ray diffraction studies confirm the geometrical parameters of these molecules . The stability of the molecules is often attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) studies indicate the regions of negative and positive charges, which are crucial for understanding the sites of electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The reactivity of bromophenyl thiophene compounds can be inferred from their electronic properties. The HOMO-LUMO analysis provides insights into the charge transfer within the molecule, which is a key factor in determining its reactivity . The presence of electronegative groups, such as the carbonyl group, makes certain regions of the molecule more reactive . Additionally, the first hyperpolarizability calculations suggest the potential of these compounds in nonlinear optical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl thiophene compounds are closely related to their molecular structures. The vibrational assignments obtained from FT-IR studies, along with theoretical calculations, help in understanding the dynamic aspects of these molecules . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins, indicating their potential as anti-neoplastic agents . Furthermore, the photoreaction studies, such as the intramolecular Paterno–Büchi reaction, reveal the photochemical behavior of these compounds, which is essential for their applications in photochemical synthesis .
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives with potential antimicrobial activities. For instance, its derivatives have shown excellent antimicrobial properties when synthesized through specific methods (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Activities
- Schiff base derivatives with thiophene, including compounds related to 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one, have shown significant antibacterial and antifungal properties against various pathogens. These findings are crucial for public health and could contribute to alternative drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Antioxidant Potential
- Derivatives of this compound have been analyzed for their antioxidant activities. QSAR-analysis indicated that certain molecular parameters significantly influence their antioxidant properties. These findings have implications for designing new potential antioxidants (Drapak et al., 2019).
Optical and Electrochemical Properties
- Related compounds have been synthesized and investigated for their optical and electrochemical properties. These properties suggest potential applications in light-emitting devices and other electronic applications (Aydın & Kaya, 2012).
Material Science Applications
- The compound and its derivatives have been utilized in the creation of materials with specific electronic and optical characteristics. For example, studies on furanic and thiophenic ethane-1,2-diones have explored their electronic polarizability and hyperpolarizabilities, which are important for material science applications (Lukes et al., 2003).
Anticancer Potential
- Thiophen-2-yl-ethanone derivatives have been evaluated for their potential as anti-breast cancer agents, highlighting the compound's significance in medicinal chemistry (Mahmoud et al., 2021).
properties
IUPAC Name |
1-[5-(4-bromophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENYJYSRLPCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401077 | |
| Record name | 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one | |
CAS RN |
51335-89-8 | |
| Record name | 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

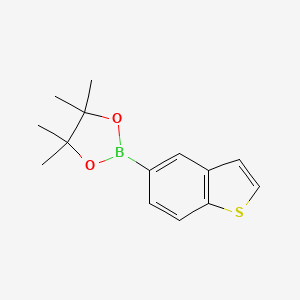
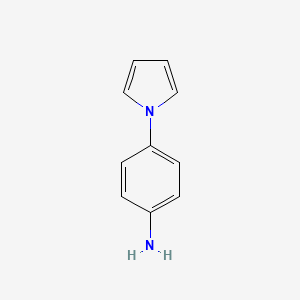
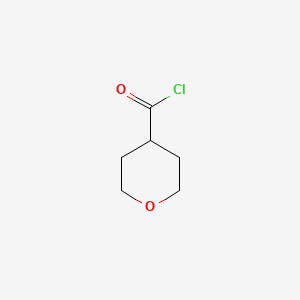
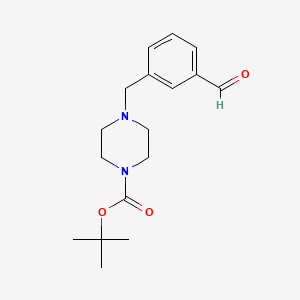
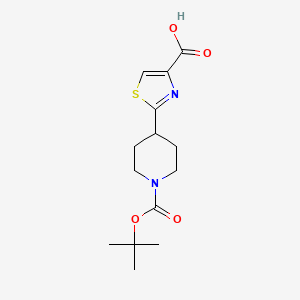
![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)
